N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine -

N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-4643435
CAS Number:
Molecular Formula: C11H13N7
Molecular Weight: 243.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic organic compound that has been identified as a potential inhibitor of the first domain of the human bromodomain BRD4. [] Bromodomains are protein interaction modules that recognize acetylated lysine residues, and BRD4 is a therapeutic target for various diseases including cancer. []

Mechanism of Action

While the precise mechanism of action is not detailed, N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has been identified as a potential inhibitor of the first bromodomain of BRD4. [] This suggests that the molecule may bind to the bromodomain, potentially disrupting its interaction with acetylated lysine residues on histone tails and impacting gene expression.

Applications

Based on the limited information available, the primary application of N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine appears to be in scientific research as a potential inhibitor of BRD4. [] Further studies are required to fully elucidate its potential therapeutic applications.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. It demonstrated species-dependent toxicity in clinical trials, with patients experiencing compromised renal function likely due to crystal deposits in renal tubules. Metabolic studies revealed a key metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), formed via aldehyde oxidase (AO) metabolism, primarily in monkeys and humans. M11 exhibits significantly lower solubility compared to SGX523, potentially contributing to the observed renal toxicity. []

Relevance: SGX523 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine. This structural similarity is notable due to the presence and potential metabolic liability of the [, , ]triazolo[4,3-b]pyridazine moiety in both compounds.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

Compound Description: M11 is a major metabolite of SGX523, formed primarily in monkeys and humans via aldehyde oxidase (AO). It shows significantly lower solubility compared to the parent compound. This difference in solubility is suggested to be a contributing factor to the obstructive nephropathy observed in clinical trials of SGX523. []

Relevance: Although M11 retains the core [, , ]triazolo[4,3-b]pyridazine scaffold found in N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, it highlights a potential metabolic site on this core structure. The oxidation of the quinoline ring in SGX523 to form the 2(1H)-one in M11 underscores the possible metabolic transformations that could occur on related structures.

(S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine

Compound Description: This compound acts as a c-Met kinase inhibitor. []

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

Compound Description: This compound is known to interact with the first domain of human bromodomain BRD4. []

Relevance: The presence of the [, , ]triazolo[4,3-b]pyridazine moiety in this compound connects it structurally to N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine. This shared structural element suggests a possible common binding preference or interaction with specific biological targets.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective c-Met inhibitor. It exhibits desirable pharmacokinetic properties but raises concerns due to bioactivation and covalent binding to microsomal proteins, potentially leading to toxicity. Studies show that bioactivation primarily occurs on the isothiazole ring, with cytochrome P450 enzymes (CYP3A4, 1A2, and 2D6 in humans; CYP2A2, 3A1, and 3A2 in rats) playing a significant role. []

Relevance: While Compound 1 doesn't share the exact core structure with N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine, both compounds contain the [, , ]triazolo[4,3-b]pyridazine moiety. This shared feature, and their shared focus as c-Met inhibitors, suggests potential similarities in their binding interactions and pharmacological profiles.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Developed as a potential improvement over Compound 1, Compound 2 aimed to reduce bioactivation by shifting metabolism to the naphthyridine ring. Despite this modification, Compound 2 still exhibited bioactivation and covalent binding, although to a lesser extent than Compound 1. []

Relevance: Similar to Compound 1, the presence of the [, , ]triazolo[4,3-b]pyridazine moiety in Compound 2 links it structurally to N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine. The fact that both compounds are designed as c-Met inhibitors further strengthens their potential connection in terms of binding properties and biological activity.

Properties

Product Name

N-[3-(1H-imidazol-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine

IUPAC Name

N-(3-imidazol-1-ylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C11H13N7

Molecular Weight

243.27 g/mol

InChI

InChI=1S/C11H13N7/c1(6-17-7-5-12-8-17)4-13-10-2-3-11-15-14-9-18(11)16-10/h2-3,5,7-9H,1,4,6H2,(H,13,16)

InChI Key

JNQPAFBMDOSUPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=CN2N=C1NCCCN3C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.